{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone
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Overview
Description
3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the benzoyl and phenoxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClNO2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H20ClNO2/c1-17-15-19(11-12-22(17)25)28-14-13-26-16-21(20-9-5-6-10-23(20)26)24(27)18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3 |
InChI Key |
GCHYJFHZZFBOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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